Introduction of the Acetic Acid Moiety: This typically involves reacting a suitable tetrahydronaphthalene precursor with a reagent containing the acetic acid moiety. Examples include reactions with ethyl diazoacetate (for Arndt-Eistert homologation) or cyanide ion (followed by hydrolysis). [ [] ]
Modification of Existing Substituents: This strategy involves modifying existing functional groups on either the tetrahydronaphthalene or the acetic acid moiety. Common modifications include alkylation, acylation, or introduction of heteroatoms. [ [], [], [] ]
Molecular Structure Analysis
Substituent Effects: The presence and nature of substituents on the tetrahydronaphthalene ring and the acetic acid group significantly impact the molecule's polarity, steric hindrance, and electronic properties. [ [], [] ]
Chirality: The presence of a chiral center at the 2-position of the tetrahydronaphthalene ring leads to the existence of enantiomers, potentially exhibiting distinct biological activities. [ [], [], [] ]
Chemical Reactions Analysis
Esterification: Reacting with alcohols in the presence of an acid catalyst yields esters, which can be used as protecting groups or prodrugs. [ [] ]
Amidation: Reacting with amines in the presence of a coupling agent forms amides, a common modification in medicinal chemistry to improve target binding and pharmacokinetic properties. [ [] ]
Reduction: Reducing the carboxylic acid group with strong reducing agents like lithium aluminum hydride (LiAlH4) yields the corresponding alcohol. [ [] ]
Mechanism of Action
Receptor Binding: The tetrahydronaphthalene moiety and the acetic acid derivatives can mimic endogenous ligands, enabling them to bind to specific receptors and modulate their activity. [ [], [], [], [], [] ]
Enzyme Inhibition: These compounds can bind to enzyme active sites, inhibiting their catalytic activity. This mechanism is often exploited in drug discovery to target specific enzymes involved in disease pathways. [ [], [], [] ]
Metal Chelation: The carboxylic acid group and potential heteroatoms on the tetrahydronaphthalene ring can coordinate with metal ions, potentially influencing their biological activity. [ [] ]
Applications
Development of DGAT1 Inhibitors: Tetralone derivatives, structurally similar to tetrahydronaphthalene, have shown potential as inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, making them promising candidates for treating metabolic disorders. [ [] ]
Synthesis of PGI2 Agonists: Chiral tetrahydronaphthalene derivatives have been explored as key intermediates in synthesizing PGI2 agonists, which are valuable for their vasodilatory and antiplatelet aggregation properties. [ [] ]
Development of Dopamine Agonists: Tetrahydronaphthalene derivatives, particularly those with specific substituents on the piperazine ring, have shown promise as dopamine D2/D3 agonists, suggesting their potential application in treating Parkinson's disease. [ [], [], [], [], [] ]
Synthesis of Serotonin Receptor Agents: Modifications of the alkyl chain length and aryl substituents in tetrahydronaphthalene-based piperazinealkylamides significantly influence their affinity for serotonin (5-HT) receptors, particularly the 5-HT7 receptor, highlighting their potential as therapeutic agents for various neurological and psychiatric disorders. [ [], [], [] ]
Development of Aldose Reductase Inhibitors: Various tetrahydronaphthalene derivatives, including those incorporating benzothiazole or β-carboline moieties, have demonstrated potent inhibitory activity against aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications, suggesting their therapeutic potential for managing these conditions. [ [], [] ]
Related Compounds
Compound Description: GSK2973980A is a potent and selective acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitor. It exhibits excellent pharmacokinetic properties, good in vivo efficacy in a postprandial lipid excursion model in mice, and an acceptable safety profile in 7-day toxicity studies in rats and dogs. []
Relevance: This compound shares a core structure with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, with additional substituents on the tetrahydronaphthalene ring system. [] It belongs to a novel tetralone series of DGAT1 inhibitors. []
Compound Description: This compound is a key chiral intermediate in the synthesis of the novel prostaglandin I2 (PGI2) agonist, (R)-[6-[(diphenylcarbamoyloxy)methyl]-6-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yloxy]acetic acid. []
Relevance: This compound shares the 1,2,3,4-tetrahydronaphthalene core structure with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. []
Compound Description: CHF-1024 is a precursor used in the synthesis of Nolomirole hydrochloride. Nolomirole is a dopamine D2 agonist and α2-Adrenoceptor agonist used in the treatment of heart failure. []
Relevance: This compound shares the 1,2,3,4-tetrahydronaphthalene core structure with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. []
Compound Description: These compounds are synthesized with significant stereoselectivity and improved yields in a single step using thiosalicylic acid in a specific solvent system. []
Relevance: These compounds share the 1,2,3,4-tetrahydronaphthalene core structure with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, incorporating a benzoic acid moiety and additional substituents. []
Compound Description: This compound and its analogues act as highly potent dopamine D2/D3 agonists and exhibit iron-chelating and antioxidant properties. []
Relevance: This compound utilizes the 1,2,3,4-tetrahydronaphthalene scaffold present in 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, incorporating a piperazine-linked quinoline moiety. []
Compound Description: This compound is a potent 5-HT1A agonist and muscarinic antagonist investigated for the treatment of irritable bowel syndrome. []
Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalene structure with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. []
Compound Description: This compound serves as a crucial precursor in synthesizing benzovesamicol analogues, which hold potential for diagnosing Alzheimer's disease. []
Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalene structure with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. []
Compound Description: These compounds represent a new class of 5-hydroxytryptamine7 (5-HT7) receptor agents. Structure-activity relationship studies highlighted the significance of the aryl substituent linked to the piperazine ring in influencing 5-HT7 receptor affinity and intrinsic activity. [, , ]
Relevance: These compounds incorporate the 1,2,3,4-tetrahydronaphthalene moiety found in 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, connecting it through an alkyl chain to a piperazine ring with an aryl substituent. [, , ]
Compound Description: PB28 is a σ2-agonist known to reverse doxorubicin resistance in breast cancer cells. Studies on its analogues, focusing on the piperazine N-atoms, showed that both N-atoms are crucial for σ2 receptor binding. [, , ]
Relevance: This compound shares the 1,2,3,4-tetrahydronaphthalene core with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, with modifications including a methoxy group and a propylpiperazine chain. [, , ]
Compound Description: This group of compounds exhibits potent and selective binding affinity for the 5-HT1A receptor. Notably, the trans isomers demonstrate significantly higher affinity compared to their cis counterparts. []
Relevance: These compounds were developed as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines, which are structurally related to 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. The key structural difference lies in the replacement of the flexible propyl chain with a rigid cyclohexyl ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.